CN427

Epigenetics Bromodomain inhibition BRD4

CN427 (compound is a quinazoline-based small-molecule inhibitor of bromodomain-containing protein 4 (BRD4), targeting both BD1 and BD2 domains. It was identified through a structure-activity relationship (SAR) campaign aimed at discovering potent and selective BET bromodomain inhibitors with drug-like properties.

Molecular Formula C28H28N6O3
Molecular Weight 496.57
Cat. No. B1192538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCN427
SynonymsCN-427;  CN 427;  CN427
Molecular FormulaC28H28N6O3
Molecular Weight496.57
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=C(N=C3N4CCOCC4C5=CC=CC=C5)C6=CN(N=C6)CCO
InChIInChI=1S/C28H28N6O3/c1-18-26(19(2)37-32-18)21-8-9-24-23(14-21)28(31-27(30-24)22-15-29-33(16-22)10-12-35)34-11-13-36-17-25(34)20-6-4-3-5-7-20/h3-9,14-16,25,35H,10-13,17H2,1-2H3
InChIKeyXGGMHAKFCUIDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CN427: A Quinazoline-Based BRD4 (BD1/2) Inhibitor Lead with Preliminary Rodent PK Characterization


CN427 (compound 65) is a quinazoline-based small-molecule inhibitor of bromodomain-containing protein 4 (BRD4), targeting both BD1 and BD2 domains [1]. It was identified through a structure-activity relationship (SAR) campaign aimed at discovering potent and selective BET bromodomain inhibitors with drug-like properties [1]. The compound incorporates a 3,5-dimethylisoxazole moiety mimicking acetylated lysine, along with pyrazole and phenylmorpholine substitutions that were designed to improve pharmacokinetic (PK) parameters [1]. Preliminary rodent PK results, combined with biochemical and cellular potency data, led to the nomination of CN427 as a lead compound suitable for further optimization [1].

Why CN427 Cannot Be Replaced by Other Quinazoline-Based BRD4 Inhibitors Without Quantitative Comparison


BRD4 inhibitors within the quinazoline class, such as CN427 and its close analog CN750 (compound 48), share a common core but diverge critically in their substitution patterns, leading to measurable differences in biochemical potency, cellular anti-proliferative activity, and pharmacokinetic behavior [1]. Simple interchange based on target class alone ignores the fact that the pyrazole and phenylmorpholine groups introduced in CN427 were specifically engineered to balance potency with PK properties, distinguishing it from earlier analogs [1]. The data below demonstrate that even structurally similar compounds from the same series exhibit distinct IC50 values and cellular efficacy profiles, making direct, data-driven comparison essential for scientific selection.

CN427 Quantitative Differentiation Evidence Against Closest Structural Analogs


BRD4 BD1/2 Biochemical Inhibitory Potency: CN427 vs. CN750

CN427 inhibits BRD4 (BD1, BD2) with an IC50 of 66 nM, while its closest analog CN750 (compound 48) achieves an IC50 of 44 nM under equivalent assay conditions [1]. This represents a 1.5-fold difference in potency, indicating that CN750 is marginally more potent at the biochemical level. However, the slightly reduced biochemical potency of CN427 is offset by its structural modifications (pyrazole and phenylmorpholine groups) that confer improved pharmacokinetic properties, as highlighted in the original discovery paper [1].

Epigenetics Bromodomain inhibition BRD4

MV4-11 Acute Leukemia Cell Viability: CN427 vs. CN750 Cellular Anti-Proliferative Activity

In MV4-11 acute myeloid leukemia cells, CN427 exhibits a viability IC50 of 1.1 µM, whereas CN750 demonstrates a viability IC50 of 0.54 µM [1]. This 2.0-fold difference in cellular potency indicates that CN750 has stronger anti-proliferative effects in this cell line. The ratio between biochemical IC50 and cellular IC50 (the 'biochemical-to-cellular shift') is 16.7-fold for CN427 and 12.3-fold for CN750, suggesting potential differences in cell permeability, intracellular target engagement, or off-target effects that must be considered when interpreting cellular assay results [1].

Cancer Leukemia Anti-proliferative

Pharmacokinetic Optimization via Pyrazole and Phenylmorpholine Substituents: CN427 as the Series Lead

The Yang et al. 2018 paper explicitly identifies CN427 as the lead compound based on preliminary rodent pharmacokinetic results, distinguishing it from earlier analogs such as CN750 [1]. The paper's highlights state: 'Combination of pyrazole and phenylmorpholine substitutions improved pharmacokinetics' [1]. While the full PK parameters (Cmax, AUC, half-life, clearance) are not publicly available in the abstract or open-access fragments, the designation of CN427—rather than the more potent CN750—as the lead suitable for further optimization reflects a data-driven decision that the PK gains outweighed the modest biochemical and cellular potency reduction [1].

Pharmacokinetics Lead optimization Drug discovery

Quinazoline Scaffold Differentiation from Triazolo-Based BRD4 Inhibitors (e.g., JQ1)

CN427 is built on a quinazoline core, which the Yang et al. paper identifies as a novel scaffold for BRD4 inhibitor design, distinct from the triazolo-diazepine scaffold of the widely used probe JQ1 [1]. JQ1, a prototypical BET bromodomain inhibitor, exhibits an IC50 of approximately 50 nM for BRD4 BD1 and 90 nM for BRD4 BD2 [2]. CN427's IC50 of 66 nM places it in a comparable potency range, but the quinazoline core may confer different selectivity profiles across the BET family (BRD2, BRD3, BRD4, BRDT) and distinct off-target landscapes, though quantitative selectivity data for CN427 are not publicly available [1]. The co-crystal structure of the related quinazoline compound CN750 with BRD4 BD1 confirms a binding mode that engages the acetyl-lysine recognition pocket via the 3,5-dimethylisoxazole moiety, providing a structural rationale for target engagement that likely extends to CN427 [1].

Scaffold hopping Chemical biology Selectivity

High-Value Application Scenarios for CN427 Based on Quantitative Differentiation Evidence


In Vivo Preclinical Oncology Studies Requiring a BRD4 Inhibitor Lead with Demonstrated PK Properties

CN427 is the preferred choice for rodent tumor xenograft or syngeneic models where oral bioavailability and systemic exposure are critical. Unlike the more biochemically potent CN750 (IC50 44 nM vs. 66 nM), CN427 was explicitly selected as the lead compound based on preliminary rodent PK data [1]. Its pyrazole and phenylmorpholine substituents were designed to improve PK parameters, making it the compound from this series most suitable for in vivo pharmacological assessment [1]. Researchers initiating efficacy studies in leukemia models (e.g., MV4-11 xenografts) should consider CN427 despite its 2-fold lower cellular potency compared to CN750, as PK-driven exposure may compensate for the in vitro potency gap [1].

Epigenetic Chemical Biology Studies Comparing BRD4 Inhibitor Scaffolds

For target validation experiments that require a quinazoline-based BRD4 inhibitor as a scaffold-differentiated control to JQ1 or other triazolo-diazepine probes, CN427 provides a chemically distinct option with comparable target potency (IC50 66 nM vs. JQ1's ~50 nM for BD1) [1][2]. The co-crystal structure of the closely related CN750 confirms that the quinazoline series engages the acetyl-lysine binding pocket, supporting the use of CN427 as a tool compound to interrogate scaffold-dependent effects on BET protein selectivity and downstream transcriptional responses [1].

Lead Optimization Programs Exploring Quinazoline-Based BET Inhibitor SAR

CN427 serves as a key reference point for medicinal chemistry teams pursuing quinazoline-based BRD4 inhibitors. It establishes a benchmark of IC50 66 nM (biochemical) and 1.1 µM (MV4-11 viability) against which new analogs can be compared [1]. The SAR insights from the Yang et al. paper—specifically the role of pyrazole and phenylmorpholine substitutions in improving PK—provide a rational starting point for further optimization [1]. Procurement of CN427 as a positive control enables direct head-to-head comparison of novel analogs in biochemical and cellular assays under standardized conditions.

In Vitro Leukemia Cell Line Profiling with a Balanced Potency/PK BRD4 Inhibitor

In MV4-11 and potentially other BRD4-dependent leukemia cell lines, CN427 offers a viability IC50 of 1.1 µM, providing a defined cellular potency benchmark [1]. While less potent than CN750 (IC50 0.54 µM) in this assay, CN427's larger biochemical-to-cellular shift (16.7× vs. 12.3×) may indicate differential intracellular behavior that warrants investigation in comparative mechanistic studies [1]. Researchers studying BRD4 inhibitor mechanisms of action in leukemia should include CN427 alongside other BET inhibitors to dissect structure-activity relationships at the cellular level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for CN427

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.